1-(3,4,5-Trimethoxyphenyl)ethanamine

Beschreibung

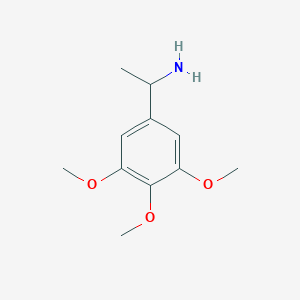

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(3,4,5-trimethoxyphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO3/c1-7(12)8-5-9(13-2)11(15-4)10(6-8)14-3/h5-7H,12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYQUYSRUIVFEII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C(=C1)OC)OC)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30378123 | |

| Record name | 1-(3,4,5-trimethoxyphenyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121082-99-3 | |

| Record name | 1-(3,4,5-trimethoxyphenyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-(3,4,5-Trimethoxyphenyl)ethanamine

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-(3,4,5-Trimethoxyphenyl)ethanamine, a compound of significant interest in neuropharmacological research and drug development. Known colloquially as mescaline, this phenethylamine alkaloid serves as a critical structural template for a diverse range of psychoactive compounds.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering in-depth methodologies for the characterization of this molecule. We will explore its fundamental chemical and physical attributes, including molecular structure, solubility, acidity, and thermal stability. Each section integrates theoretical principles with validated experimental protocols, ensuring a robust and reproducible approach to its analysis. The causality behind experimental choices is elucidated to provide a deeper understanding of the scientific rationale.

Introduction: The Significance of 1-(3,4,5-Trimethoxyphenyl)ethanamine

1-(3,4,5-Trimethoxyphenyl)ethanamine is a naturally occurring psychedelic protoalkaloid of the substituted phenethylamine class.[2] It is famously found in the peyote cactus (Lophophora williamsii) and the San Pedro cactus (Echinopsis pachanoi).[1] Its historical and cultural significance is matched by its importance in medicinal chemistry and pharmacology as the parent compound of the psychedelic phenethylamines.[1] A thorough understanding of its physicochemical properties is paramount for its synthesis, formulation, and the design of novel analogs with tailored pharmacological profiles. This guide will serve as a foundational resource for laboratories engaged in the study of this and related molecules.

Molecular Structure and Identity

The foundational characteristics of any chemical entity are its structure and molecular formula. These parameters dictate its reactivity, interactions, and overall behavior.

| Property | Value | Source |

| IUPAC Name | 2-(3,4,5-trimethoxyphenyl)ethanamine | PubChem |

| Synonyms | Mescaline, 3,4,5-Trimethoxyphenethylamine | [2] |

| CAS Number | 54-04-6 | |

| Molecular Formula | C₁₁H₁₇NO₃ | |

| Molecular Weight | 211.26 g/mol | |

| Chemical Structure |

Caption: Chemical structure of 1-(3,4,5-Trimethoxyphenyl)ethanamine.

Solubility Profile: A Key Determinant of Bioavailability

The solubility of an active pharmaceutical ingredient (API) is a critical factor influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The presence of both a lipophilic aromatic ring and a hydrophilic amine group in 1-(3,4,5-Trimethoxyphenyl)ethanamine results in a nuanced solubility profile.

Qualitative Solubility

Preliminary solubility assessments are crucial for selecting appropriate solvents for synthesis, purification, and formulation. 1-(3,4,5-Trimethoxyphenyl)ethanamine is generally described as being sparingly soluble in water and more soluble in organic solvents.[3] Its hydrochloride salt, however, exhibits greater aqueous solubility.[4]

Quantitative Solubility Determination: The Shake-Flask Method

The gold standard for determining thermodynamic solubility is the shake-flask method, as it allows for the establishment of a true equilibrium between the dissolved and undissolved solute.

-

Preparation of Saturated Solution:

-

Add an excess amount of 1-(3,4,5-Trimethoxyphenyl)ethanamine to a known volume of the desired solvent (e.g., purified water, phosphate-buffered saline pH 7.4) in a sealed, screw-cap vial. The excess solid is crucial to ensure saturation.

-

Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) using a mechanical shaker or orbital incubator for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary time-to-equilibrium study is recommended.

-

-

Phase Separation:

-

Allow the vials to stand undisturbed at the experimental temperature for at least 24 hours to permit the sedimentation of undissolved solids.

-

Alternatively, centrifuge the samples at a high speed to facilitate the separation of the solid and liquid phases.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Filter the aliquot through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.

-

Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]

-

-

Data Interpretation:

-

The measured concentration represents the equilibrium solubility of the compound in the tested solvent at the specified temperature.

-

Caption: Workflow for Shake-Flask Solubility Determination.

Acidity and Basicity: The pKa Value

The pKa of the primary amine group in 1-(3,4,5-Trimethoxyphenyl)ethanamine is a critical parameter that governs its degree of ionization at physiological pH. This, in turn, influences its membrane permeability and interaction with biological targets. The reported pKa for the conjugate acid of the amine is approximately 9.56.[6]

Potentiometric Titration for pKa Determination

Potentiometric titration is a highly accurate and reliable method for determining the pKa of ionizable compounds.[3][7]

-

Sample Preparation:

-

Accurately weigh and dissolve a known amount of 1-(3,4,5-Trimethoxyphenyl)ethanamine in a suitable solvent, typically a co-solvent system (e.g., water-methanol) to ensure complete dissolution.

-

The initial concentration should be in the millimolar range.

-

-

Titration Setup:

-

Calibrate a pH meter with standard buffers (e.g., pH 4, 7, and 10).

-

Place the sample solution in a thermostatted vessel with constant stirring.

-

Immerse the calibrated pH electrode and a titrant delivery tube into the solution.

-

-

Titration Procedure:

-

Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl).

-

Add the titrant in small, precise increments, allowing the pH to stabilize after each addition before recording the pH and the volume of titrant added.

-

-

Data Analysis:

-

Plot the measured pH versus the volume of titrant added to generate a titration curve.

-

The pKa is determined as the pH at the half-equivalence point, where half of the amine has been protonated. This point corresponds to the inflection point of the titration curve.

-

Caption: Workflow for pKa Determination by Potentiometric Titration.

Thermal Properties

The thermal stability of a compound is crucial for its storage, handling, and formulation. Techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide valuable insights into its thermal behavior.

| Property | Value | Source |

| Melting Point | 35-36 °C | [6] |

| Boiling Point | 180 °C at 12 mmHg | [6] |

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting point, enthalpy of fusion, and to detect polymorphic transitions.

-

Sample Preparation:

-

Accurately weigh a small amount of the sample (typically 1-5 mg) into an aluminum DSC pan.

-

Hermetically seal the pan.

-

-

Instrument Setup:

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate.

-

-

Thermal Program:

-

Heat the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range that encompasses the expected melting point.

-

-

Data Analysis:

-

The melting point is determined as the onset or peak of the endothermic event on the DSC thermogram.

-

The area under the melting peak corresponds to the enthalpy of fusion.

-

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is used to assess thermal stability and decomposition temperature.

-

Sample Preparation:

-

Place a small, accurately weighed amount of the sample (typically 5-10 mg) onto the TGA balance pan.

-

-

Instrument Setup:

-

Position the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen) to prevent oxidative degradation.

-

-

Thermal Program:

-

Heat the sample at a constant rate (e.g., 10 °C/min) to a temperature beyond its expected decomposition point.

-

-

Data Analysis:

-

The TGA thermogram plots the percentage of initial mass versus temperature.

-

The onset of mass loss indicates the beginning of thermal decomposition.

-

Caption: Workflow for Thermal Analysis using DSC and TGA.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and identification of 1-(3,4,5-Trimethoxyphenyl)ethanamine.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure, including the number and types of protons and carbons, and their connectivity.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as the N-H stretches of the primary amine and the C-O stretches of the methoxy groups.

-

Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the molecule, which is useful for its identification and for studying its metabolism.[8]

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can be used to study the electronic transitions within the molecule and for quantitative analysis.

Conclusion

The physicochemical properties of 1-(3,4,5-Trimethoxyphenyl)ethanamine are fundamental to its application in scientific research and drug development. This guide has provided a detailed overview of its key characteristics and the experimental methodologies for their determination. A thorough understanding and application of these principles and protocols will enable researchers to confidently synthesize, characterize, and formulate this important molecule and its derivatives.

References

-

The Analysis and Distribution of Mescaline in Postmortem Tissues. (2003). Journal of Analytical Toxicology. [Link]

-

Mescaline | C11H17NO3 | CID 4076 - PubChem. (n.d.). National Center for Biotechnology Information. [Link]

-

Mescaline - Solubility of Things. (n.d.). [Link]

-

Mescaline - Psychedelic Science Review. (n.d.). [Link]

-

Mescaline - PsychonautWiki. (n.d.). [Link]

-

3,4,5-Trimethoxyamphetamine | C12H19NO3 | CID 31016 - PubChem. (n.d.). National Center for Biotechnology Information. [Link]

-

2C-B - Wikipedia. (n.d.). [Link]

-

Benzeneethanamine, 3,4,5-trimethoxy-, hydrochloride - NIST WebBook. (n.d.). [Link]

-

#96 M; mescaline; 3,4,5-trimethoxyphenethylamine - Файловый архив студентов. (2013). [Link]

-

RECOMMENDED METHODS FOR THE IDENTIFICATION AND ANALYSIS OF AMPHETAMINE, METHAMPHETAMINE AND THEIR RING-SUBSTITUTED ANALOGUES IN - Unodc. (2006). [Link]

-

Characterization of Pharmaceutical Materials by Thermal Analysis - TA Instruments. (n.d.). [Link]

-

Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products - MDPI. (n.d.). [Link]

-

Mescaline - Wikipedia. (n.d.). [Link]

-

3,4,5-Trimethoxyphenoxyethylamine - Wikipedia. (n.d.). [Link]

-

Trimethoxyamphetamine - The Center for Forensic Science Research & Education. (2022). [Link]

-

Application of Thermal Analysis in Pharmaceutical Field – Revefenacin - Ami Instruments. (2025). [Link]

-

Introduction to Pharmaceutical Thermal Analysis: a Teaching Tool. (n.d.). [Link]

-

α-Ethylmescaline - Wikipedia. (n.d.). [Link]

-

3,5-Dimethoxyphenethylamine - Grokipedia. (n.d.). [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Mescaline - Wikipedia [en.wikipedia.org]

- 3. creative-bioarray.com [creative-bioarray.com]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 6. Natural or artificial: An example of topographic spatial distribution analysis of mescaline in cactus plants by matrix-assisted laser desorption/ionization mass spectrometry imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

Navigating the Solvent Landscape: A Technical Guide to the Solubility of 1-(3,4,5-Trimethoxyphenyl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth exploration of the solubility characteristics of 1-(3,4,5-Trimethoxyphenyl)ethanamine, a substituted phenethylamine also widely known as mescaline. Understanding the solubility of this compound is a critical prerequisite for its study and application in various scientific disciplines, from pharmacology and neuroscience to analytical and synthetic chemistry. This document moves beyond a simple recitation of data, offering a framework for predicting and experimentally determining solubility, thereby empowering researchers to make informed decisions in their experimental designs.

The Molecular Profile: Unpacking the Determinants of Solubility

The solubility of 1-(3,4,5-Trimethoxyphenyl)ethanamine is dictated by its molecular structure: a primary amine attached to a trimethoxy-substituted phenyl ring via an ethyl group. This structure confers a unique combination of polar and non-polar characteristics that govern its interactions with different solvents.

Key Physicochemical Properties:

-

Polarity: The presence of the primary amine and the three methoxy groups introduces polarity and the capacity for hydrogen bonding. The predicted LogP value of 0.7 suggests a relatively hydrophilic nature[1].

-

Basicity: The primary amine group (pKa ≈ 9.56) allows the molecule to act as a base, readily forming salts with acids[2]. This is a crucial factor in its aqueous solubility.

-

Hydrogen Bonding: The amine group can act as a hydrogen bond donor, while the oxygen atoms of the methoxy groups can act as hydrogen bond acceptors. This capability is central to its solubility in protic solvents.

-

Aromatic System: The benzene ring provides a non-polar, hydrophobic region, influencing its solubility in non-polar solvents.

These features suggest a nuanced solubility profile, with appreciable solubility in polar protic solvents and some non-polar aromatic solvents, and limited solubility in highly non-polar aliphatic and ethereal solvents.

A Survey of Solvent Compatibility: Qualitative and Semi-Quantitative Insights

While comprehensive quantitative solubility data for 1-(3,4,5-Trimethoxyphenyl)ethanamine across a wide range of solvents is not extensively published, a compilation of available information for the freebase and its common salt forms provides a valuable starting point.

Table 1: Reported Solubility of 1-(3,4,5-Trimethoxyphenyl)ethanamine and its Salts

| Form | Solvent | Reported Solubility | Reference |

| Freebase | Water | Moderately soluble | [1][3][4][5] |

| Alcohol (Ethanol, Methanol) | Soluble | [3][5] | |

| Chloroform | Soluble | [3][4][5] | |

| Benzene | Soluble | [3][4][5] | |

| Toluene | Soluble | [2] | |

| Xylene | Soluble | [2] | |

| Acetone | Soluble | [2] | |

| Dichloromethane | Soluble | [2] | |

| Isopropyl Alcohol (99%) | Highly Soluble | [2] | |

| d-Limonene | Quite Soluble | [2] | |

| Ether (Diethyl Ether) | Practically Insoluble | [3][4][5] | |

| Petroleum Ether | Practically Insoluble | [3][4][5] | |

| Hydrochloride Salt | Water | Soluble | [3][5] |

| Alcohol | Soluble | [3][5] | |

| Isopropyl Alcohol | Insoluble | [2] | |

| Acetone | Practically Insoluble | [2] | |

| Toluene | Practically Insoluble | [2] | |

| d-Limonene | Insoluble | [2] | |

| Sulfate Dihydrate Salt | Hot Water | Soluble | [3][5] |

| Cold Water | Sparingly Soluble | [3][5] | |

| Methanol | Soluble | [3][5] | |

| Ethanol | Sparingly Soluble | [3][5] |

Expert Interpretation: The data aligns with the molecular structure. The freebase, with its accessible lone pair on the nitrogen and hydrogen bond-accepting methoxy groups, dissolves in a range of polar and non-polar solvents. The formation of salts, such as the hydrochloride and sulfate, significantly increases polarity, leading to enhanced solubility in polar protic solvents like water and alcohols, while drastically reducing solubility in non-polar organic solvents. The temperature-dependent solubility of the sulfate salt in water is a classic example of how thermodynamic factors can be leveraged in purification processes like recrystallization[3].

The Causality of Solvent Selection: A Mechanistic Approach

The choice of solvent is not arbitrary but is guided by the principles of intermolecular forces. The adage "like dissolves like" is a useful heuristic, but a deeper understanding of the specific interactions at play is essential for rational solvent selection.

Caption: Intermolecular forces governing solubility.

Expertise in Action:

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents are excellent choices for dissolving the salt forms of the compound due to strong ion-dipole interactions and hydrogen bonding. For the freebase, the ability of the solvent to both donate and accept hydrogen bonds facilitates solvation of the amine and methoxy groups.

-

Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): These solvents can accept hydrogen bonds and engage in dipole-dipole interactions. While they may not be as effective as protic solvents for the salt forms, they can be suitable for the freebase.

-

Non-Polar Aromatic Solvents (e.g., Benzene, Toluene): The aromatic ring of 1-(3,4,5-Trimethoxyphenyl)ethanamine can interact favorably with these solvents through π-π stacking and van der Waals forces, leading to good solubility of the freebase[2].

-

Non-Polar Aliphatic Solvents (e.g., Hexane, Petroleum Ether): The interactions between the compound and these solvents are limited to weak van der Waals forces, which are generally insufficient to overcome the cohesive energy of the solute's crystal lattice, resulting in poor solubility[2].

Experimental Determination of Solubility: A Self-Validating Protocol

For many applications, particularly in drug development, precise quantitative solubility data is non-negotiable. The following protocols for thermodynamic and kinetic solubility are designed to be robust and self-validating.

Thermodynamic (Equilibrium) Solubility Assay

This method determines the solubility of a compound at equilibrium and is considered the "gold standard."

Caption: Thermodynamic solubility workflow.

Step-by-Step Methodology:

-

Preparation: Add an excess of the solid 1-(3,4,5-Trimethoxyphenyl)ethanamine to a known volume of the test solvent in a sealed vial. The presence of undissolved solid at the end of the experiment is crucial for ensuring equilibrium has been reached.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

Phase Separation: Separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a suitable filter (e.g., 0.22 µm PTFE).

-

Sample Preparation for Analysis: Accurately dilute a known volume of the clear supernatant with a suitable solvent (often the mobile phase used for analysis) to bring the concentration within the range of the calibration curve.

-

Quantification: Analyze the diluted sample using a validated UPLC-MS/MS method.

-

Data Analysis: Determine the concentration of the compound in the diluted sample from a standard curve prepared with known concentrations of the analyte. Calculate the original solubility in the test solvent, accounting for the dilution factor.

Kinetic Solubility Assay

This high-throughput method is often used in early drug discovery to assess the solubility of compounds from a DMSO stock solution.

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

-

Addition to Aqueous Buffer: Add a small volume of the DMSO stock solution to a larger volume of the aqueous test buffer (e.g., phosphate-buffered saline, pH 7.4) in a microplate well. The final DMSO concentration should be kept low (typically ≤ 2%) to minimize its effect on solubility[6].

-

Incubation: Shake the microplate at a constant temperature for a shorter period than the thermodynamic assay (e.g., 2-4 hours)[7].

-

Precipitate Removal: If a precipitate forms, separate it by filtration using a filter plate.

-

Quantification: Analyze the concentration of the compound in the filtrate by UPLC-MS/MS, UV-Vis spectroscopy, or nephelometry.

-

Data Analysis: The highest concentration at which no precipitate is observed is reported as the kinetic solubility.

UPLC-MS/MS Quantification Method

A sensitive and specific UPLC-MS/MS method is essential for accurate quantification.

-

Chromatography:

-

Column: A C18 reversed-phase column (e.g., Kinetex 2.6u C18 100Å, 3.0 mm x 30 mm) is suitable for separating this compound from potential impurities[8].

-

Mobile Phase: A gradient elution with water and acetonitrile, both containing 0.1% formic acid, is a common starting point[8][9]. The formic acid aids in the protonation of the amine, leading to better peak shape.

-

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in positive ion mode is ideal for this primary amine.

-

Detection: Multiple Reaction Monitoring (MRM) should be used for optimal selectivity and sensitivity. A precursor ion corresponding to the protonated molecule [M+H]+ is selected and fragmented, and a specific product ion is monitored.

-

Concluding Remarks for the Practicing Scientist

The solubility of 1-(3,4,5-Trimethoxyphenyl)ethanamine is a multifaceted property that is highly dependent on its form (freebase vs. salt) and the nature of the solvent. While qualitative data provides a useful starting point, rigorous quantitative determination through methods like the shake-flask thermodynamic solubility assay is paramount for reproducible and reliable research. The protocols and mechanistic insights provided in this guide are intended to equip researchers with the necessary tools and understanding to confidently navigate the solubility landscape of this important compound, ensuring the integrity and success of their scientific endeavors.

References

-

Bwiti. (2003). Solubility Of Mescaline Acetate... The Hive Chemistry Discourse. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Mescaline. PubChem Compound Summary for CID 4076. Retrieved from [Link]

-

SWGDrug. (2005). PEYOTE & MESCALINE. Monographs. Available at: [Link]

-

BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility thermodynamics of amine boranes in polar solvents. Request PDF. Retrieved from [Link]

-

DMT-Nexus community. (2009). Mescaline solubility and other properties. DMT-Nexus Wiki. Available at: [Link]

-

Wikipedia. (n.d.). Mescaline. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Mescaline hydrochloride. PubChem Compound Summary for CID 71580. Retrieved from [Link]

-

CHEMBK. (n.d.). Mescaline. Retrieved from [Link]

-

Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Retrieved from [Link]

-

Shi, Y., et al. (2023). A UPLC-MS/MS methodological approach for the analysis of 75 phenethylamines and their derivatives in hair. Journal of Pharmaceutical and Biomedical Analysis, 229, 115367. Available at: [Link]

-

Lumen Learning. (n.d.). Properties of amines. Organic Chemistry II. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 24.2: Structure and Properties of Amines. Retrieved from [Link]

Sources

- 1. Mescaline - Wikipedia [en.wikipedia.org]

- 2. Mescaline solubility and other properties | DMT-Nexus forum [forum.dmt-nexus.me]

- 3. Solubility Of Mescaline Acetate.. , Hive Chemistry Discourse [chemistry.mdma.ch]

- 4. Mescaline | C11H17NO3 | CID 4076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Mescaline [drugfuture.com]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. enamine.net [enamine.net]

- 8. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 9. A UPLC-MS/MS methodological approach for the analysis of 75 phenethylamines and their derivatives in hair - PubMed [pubmed.ncbi.nlm.nih.gov]

Safeguarding a Key Neuromodulator: A Technical Guide to the Stability and Storage of 1-(3,4,5-Trimethoxyphenyl)ethanamine

This guide provides an in-depth analysis of the stability and optimal storage conditions for 1-(3,4,5-Trimethoxyphenyl)ethanamine, a pivotal phenethylamine derivative in neuroscience and pharmacological research. Known commonly as mescaline, the integrity of this compound is paramount for reproducible and accurate experimental outcomes. This document, intended for researchers, scientists, and professionals in drug development, delineates the chemical and physical properties of 1-(3,4,5-Trimethoxyphenyl)ethanamine, explores its degradation pathways, and offers field-proven protocols for its handling, storage, and stability assessment.

Core Compound Characteristics

1-(3,4,5-Trimethoxyphenyl)ethanamine is a naturally occurring psychedelic protoalkaloid belonging to the substituted phenethylamine class.[1] Its structure, featuring a phenethylamine backbone with three methoxy groups on the phenyl ring, dictates its chemical behavior and stability profile. The compound is typically encountered as a crystalline solid in its free base form or as a more water-soluble hydrochloride salt.[2]

| Property | Value |

| Molecular Formula | C₁₁H₁₇NO₃ |

| Molar Mass | 211.26 g/mol |

| Appearance | White crystalline solid[3] |

| Melting Point | 35-36 °C (free base)[1] |

| Boiling Point | 180 °C at 12 mmHg[1] |

| Solubility (free base) | Moderately soluble in water, more soluble in organic solvents like ethanol and methanol.[1][3] |

| Solubility (HCl salt) | More soluble in water than the free base.[2] |

Stability Profile and Degradation Pathways

The stability of 1-(3,4,5-Trimethoxyphenyl)ethanamine is influenced by several environmental factors, including temperature, light, oxygen, and pH. Understanding its degradation pathways is crucial for preventing the formation of impurities that could compromise research findings.

Oxidative Degradation

The primary route of degradation for many phenethylamines, including 1-(3,4,5-Trimethoxyphenyl)ethanamine, is oxidation.[4] The primary amine group is susceptible to oxidative deamination, a process that is also its main metabolic pathway in vivo, leading to the formation of 3,4,5-trimethoxyphenylacetic acid (TMPAA).[1] Anecdotal evidence suggests that the compound is sensitive to air and that dry heat may accelerate oxidation, leading to a decrease in potency and a change in appearance from a white crystal to a yellow or amber goo.

The presence of the electron-donating methoxy groups on the aromatic ring can also influence its susceptibility to oxidation. Therefore, storage under an inert atmosphere is a critical consideration for preserving the integrity of the compound.

Caption: Postulated oxidative degradation pathway of 1-(3,4,5-Trimethoxyphenyl)ethanamine.

Photodegradation

Substituted phenethylamines can be susceptible to photodegradation. While specific studies on 1-(3,4,5-Trimethoxyphenyl)ethanamine are limited, the general principles of photochemistry suggest that exposure to light, particularly UV radiation, could lead to the formation of degradation products. This necessitates the storage of the compound in light-resistant containers.

Hydrolytic Stability

The phenethylamine structure itself does not contain readily hydrolyzable functional groups. Therefore, 1-(3,4,5-Trimethoxyphenyl)ethanamine is expected to be relatively stable in neutral aqueous solutions. However, at extreme pH values, the stability might be compromised. The hydrochloride salt, being more water-soluble, is the preferred form for aqueous solutions. The pH of these solutions should be maintained near neutral to minimize the potential for acid- or base-catalyzed degradation.

Recommended Storage and Handling Conditions

To ensure the long-term stability and integrity of 1-(3,4,5-Trimethoxyphenyl)ethanamine, the following storage and handling conditions are recommended:

Solid Compound

| Condition | Recommendation | Rationale |

| Temperature | -20°C for long-term storage. | A leading supplier indicates stability of ≥ 5 years for the hydrochloride salt at this temperature.[5] |

| Atmosphere | Store under an inert gas (e.g., argon or nitrogen). | To prevent oxidative degradation, as phenethylamines can be air-sensitive. |

| Light | Store in a light-resistant container (e.g., amber vial). | To prevent potential photodegradation. |

| Container | Tightly sealed, non-metallic container. | To prevent moisture uptake and potential reaction with metal ions. |

Solutions

| Condition | Recommendation | Rationale |

| Solvent | Use high-purity solvents. For aqueous solutions, use purified water (e.g., HPLC-grade). | To minimize the presence of impurities that could catalyze degradation. |

| pH | Maintain a near-neutral pH for aqueous solutions. | To avoid acid- or base-catalyzed degradation. |

| Storage | Store solutions at -20°C or below for long-term use. For short-term use, refrigeration (2-8°C) is acceptable. | Lower temperatures slow down potential degradation reactions in solution. |

| Handling | Prepare solutions fresh whenever possible. If stock solutions are prepared, they should be stored in small aliquots to avoid repeated freeze-thaw cycles. | Repeated freeze-thaw cycles can degrade some compounds. |

Stability Indicating Analytical Methods

To monitor the purity and detect any degradation of 1-(3,4,5-Trimethoxyphenyl)ethanamine, a validated stability-indicating analytical method is essential. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and effective technique for this purpose.

Experimental Protocol: Stability-Indicating HPLC Method

This protocol outlines a general approach for developing a stability-indicating HPLC method for 1-(3,4,5-Trimethoxyphenyl)ethanamine.

Objective: To develop and validate an HPLC method capable of separating 1-(3,4,5-Trimethoxyphenyl)ethanamine from its potential degradation products.

Materials:

-

1-(3,4,5-Trimethoxyphenyl)ethanamine reference standard

-

HPLC-grade acetonitrile

-

HPLC-grade water

-

Formic acid or ammonium formate (for mobile phase modification)

-

C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

-

HPLC system with UV detector

Methodology:

-

Standard and Sample Preparation:

-

Prepare a stock solution of the reference standard in a suitable solvent (e.g., methanol or a mixture of water and methanol) at a concentration of approximately 1 mg/mL.

-

Prepare working standards by diluting the stock solution to a suitable concentration range for calibration (e.g., 1-100 µg/mL).

-

For stability samples, dissolve or dilute them to fall within the calibration range.

-

-

Chromatographic Conditions (Initial):

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: Start with a low percentage of B (e.g., 10%) and gradually increase to a high percentage (e.g., 90%) over a suitable time (e.g., 20 minutes) to ensure elution of any less polar degradation products.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: Scan for optimal wavelength; a starting point is around 270 nm.

-

Injection Volume: 10 µL

-

-

Forced Degradation Studies:

-

To demonstrate the stability-indicating nature of the method, perform forced degradation studies on the reference standard.

-

Acid Hydrolysis: Treat the standard solution with 0.1 M HCl at 60°C for a specified time. Neutralize before injection.

-

Base Hydrolysis: Treat the standard solution with 0.1 M NaOH at 60°C for a specified time. Neutralize before injection.

-

Oxidative Degradation: Treat the standard solution with 3% H₂O₂ at room temperature for a specified time.

-

Thermal Degradation: Expose the solid standard to dry heat (e.g., 80°C) for a specified time. Dissolve in the mobile phase for analysis.

-

Photodegradation: Expose the standard solution to UV light (e.g., 254 nm) for a specified time.

-

-

Method Validation:

-

Analyze the stressed samples using the developed HPLC method. The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent peak and from each other.

-

Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

-

Caption: Workflow for developing a stability-indicating HPLC method.

Conclusion

The chemical stability of 1-(3,4,5-Trimethoxyphenyl)ethanamine is critical for its effective use in research and development. This guide has outlined the key factors influencing its stability, with oxidative degradation being a primary concern. By adhering to the recommended storage and handling conditions—specifically, low-temperature storage under an inert atmosphere and protection from light—researchers can ensure the long-term integrity of this important neuromodulator. The implementation of a validated stability-indicating analytical method, such as the HPLC protocol described, is a self-validating system that provides the necessary assurance of compound purity throughout its lifecycle in the laboratory.

References

-

Thomann, J., Ley, L., Klaiber, A., Duthaler, U., & Liechti, M. E. (2022). Stability of mescaline and its metabolites under various storage conditions. ResearchGate. Retrieved from [Link]

-

Mescaline. (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link]

-

Mescaline. (n.d.). Solubility of Things. Retrieved from [Link]

- Kawano, T., Pinontoan, R., Uozumi, N., & Muto, S. (2001). Phenylethylamine-induced generation of reactive oxygen species and ascorbate free radicals in tobacco suspension culture: mechanism for oxidative burst mediating Ca2+ influx. Plant & cell physiology, 42(6), 651–659.

-

Dopamine. (n.d.). In Wikipedia. Retrieved January 22, 2026, from [Link]

-

Phenethylamine. (n.d.). In PubChem. Retrieved from [Link]

- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).

- Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011).

- Bakshi, M., & Singh, S. (2002). Development of stability-indicating analytical methods—a review. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040.

Sources

- 1. Substituted phenethylamine - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Phentermine interference and high L-methamphetamine concentration problems in GC-EI-MS SIM Analyses of R-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride-derivatized amphetamines and methamphetamines† - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phenylethylamine-induced generation of reactive oxygen species and ascorbate free radicals in tobacco suspension culture: mechanism for oxidative burst mediating Ca2+ influx - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phenethylamine | C8H11N | CID 1001 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Isolation of an "Idea": A Technical Guide to the Historical Extraction of Mescaline from Peyote

Abstract

This technical guide provides a detailed examination of the seminal, late 19th and early 20th-century methodologies for the isolation and characterization of mescaline from the peyote cactus (Lophophora williamsii). Eschewing a simple historical narrative, this document delves into the chemical principles and experimental logic that guided the pioneering work of Arthur Heffter and the subsequent structural elucidation and synthesis by Ernst Späth. We present reconstructed protocols, grounded in the foundational principles of phytochemistry, to offer researchers and drug development professionals a clear understanding of the scientific causality behind the first successful isolation of a psychedelic compound. This guide is structured to be a self-validating system of protocols and explanations, supported by quantitative data, process diagrams, and authoritative references, reflecting the standards of modern scientific integrity.

Introduction: The Botanical Matrix and Its Bioactive Constituents

The peyote cactus (Lophophora williamsii), a small, spineless cactus native to the deserts of Mexico and the southwestern United States, has been used for millennia in indigenous spiritual and medicinal practices.[1] Its profound psychoactive effects captured the attention of Western science in the late 19th century, initiating a quest to identify the molecule responsible for its vision-inducing properties.

The cactus tissue is a complex biochemical matrix containing a wide spectrum of phenethylamine alkaloids.[1] While mescaline is the principal psychoactive component, it co-exists with numerous other structurally related alkaloids. The primary challenge for early chemists was, therefore, one of separation—to isolate a single active compound from this complex mixture. Dried peyote buttons contain approximately 3-6% total alkaloids by weight, of which mescaline is the most significant, but not the sole, constituent.[1] Understanding this composition is critical to appreciating the technical hurdles that had to be overcome in its initial isolation.

Table 1: Major Alkaloid Composition of Lophophora williamsii

| Alkaloid | Class | Relative Abundance (% of Total Alkaloids) | Notes |

| Mescaline | Phenethylamine | ~30% | Primary psychoactive component. |

| Pellotine | Tetrahydroisoquinoline | ~17% | Sedative properties. Second most abundant alkaloid. |

| Anhalonidine | Tetrahydroisoquinoline | ~14% | Structurally related to Pellotine. |

| Hordenine | Phenethylamine | ~8% | Stimulant, also found in other plants like barley. |

| Anhalamine | Tetrahydroisoquinoline | ~8% | Minor alkaloid. |

| Lophophorine | Tetrahydroisoquinoline | ~5% | A more toxic, strychnine-like stimulant. |

| Anhalonine | Tetrahydroisoquinoline | ~3% | Minor alkaloid. |

Source: Data compiled from multiple analyses.

The Heffter Method: Pioneering Isolation through Chemical Principle and Self-Experimentation (1897)

The first successful isolation of mescaline was achieved by the German pharmacologist and chemist Arthur Heffter in 1897.[1] His approach, a testament to the scientific method, combined meticulous chemical separation with the ultimate bioassay: self-experimentation. Heffter systematically fractionated the crude peyote extract and ingested each fraction, methodically narrowing down the psychoactive component.[2] He was the first to demonstrate that mescaline alone was responsible for the characteristic hallucinogenic effects of the cactus.[1]

While the full, detailed protocol from his original 1898 publication in Archiv für experimentelle Pathologie und Pharmakologie is not widely translated, his methodology was unequivocally rooted in the principles of acid-base extraction—a cornerstone of alkaloid chemistry. This technique exploits the basic nature of alkaloids and their differential solubility in aqueous and organic solvents depending on pH.

The Chemical Logic of Acid-Base Extraction

The core principle of Heffter's method relies on the amine functional group present in mescaline and other peyote alkaloids.

-

In Acidic Conditions (Low pH): The amine group is protonated, forming a positively charged ammonium salt (R-NH₃⁺). These alkaloidal salts are generally soluble in water and insoluble in nonpolar organic solvents (e.g., ether, chloroform).

-

In Basic/Alkaline Conditions (High pH): The amine group is deprotonated, remaining in its neutral, "freebase" form (R-NH₂). The freebase form is generally insoluble in water but soluble in nonpolar organic solvents.

This pH-dependent solubility allows for the separation of alkaloids from neutral and acidic plant components like fats, waxes, and resins.

Diagram 1: Acid-Base Extraction Workflow for Mescaline```dot

// Connections A -> B [label="Step 1"]; B -> C [label="Soluble Fraction"]; B -> D [label="Insoluble Fraction"]; C -> E [label="Step 2: Liberation"]; E -> F [label="Step 3: Partitioning"]; F -> G [label="Collect Organic Layer"]; F -> H [label="Discard Aqueous Layer"]; G -> I [label="Step 4: Concentration"]; I -> J; J -> K [label="Step 5: Purification"]; K -> L; }

Caption: A representative scheme for the synthesis of mescaline from 3,4,5-trimethoxybenzaldehyde.

Synthetic Steps Explained:

-

Step 1: Henry Condensation. 3,4,5-trimethoxybenzaldehyde is reacted with nitromethane in the presence of a basic catalyst. This is a nitroaldol condensation (Henry reaction) that forms a nitroalkene, 3,4,5-trimethoxy-β-nitrostyrene.

-

Step 2: Reduction. The nitro group of the intermediate is reduced to an amine group. Späth employed a two-stage reduction. Modern, more efficient methods use powerful reducing agents like lithium aluminum hydride (LiAlH₄) to accomplish this in a single step, yielding mescaline.

Conclusion for the Modern Researcher

The historical isolation and synthesis of mescaline were foundational moments in psychopharmacology and natural product chemistry. The work of Heffter and Späth provided not only the first pure psychedelic substance for scientific study but also a masterclass in applying fundamental chemical principles to solve complex problems of natural product isolation and structural verification.

For today's drug development professionals, these historical methods underscore the enduring power of acid-base chemistry in alkaloid processing. While modern chromatographic techniques (e.g., HPLC) and analytical methods (e.g., LC-MS) have revolutionized purification and identification, the core logic of pH-dependent partitioning pioneered by chemists like Arthur Heffter remains a cost-effective and scalable first step in the extraction of bioactive compounds from complex botanical matrices. Understanding this history provides a robust conceptual framework for innovation in the extraction, purification, and synthesis of plant-derived medicines.

References

-

Wikipedia. (n.d.). Mescaline. Retrieved from [Link]

-

Jay, M. (2021, April 30). A Century of Mescaline. Chacruna Institute for Psychedelic Plant Medicines. Retrieved from [Link]

-

Tsao, M. U. (1951). A New Synthesis of Mescaline. Journal of the American Chemical Society, 73(11), 5495. Retrieved from [Link]

-

Soukup, R. W. (2019). On the occasion of the 100th anniversary: Ernst Späth and his mescaline synthesis of 1919. Monatshefte für Chemie - Chemical Monthly, 150(5), 949-956. Retrieved from [Link]

-

Phoenix Police Department. (2024). CS-SOP-45 Peyote. Laboratory Services Bureau. Retrieved from [Link]

-

Trout, K. (2014, November 28). Lophophora williamsii analysis. Trout's Notes. Retrieved from [Link]

-

Psychedelic Science Review. (n.d.). Ernst Spath Synthesizes Mescaline. Retrieved from [Link]

-

Drug History Timeline. (n.d.). 1919 CE Ernst Spath first synthesizes mescaline. Retrieved from [Link]

-

Rhodium.ws. (n.d.). An Improved Synthesis of Mescaline from Gallic Acid. Retrieved from [Link]

-

designer-drug.com. (n.d.). Syntheses of mescaline. Retrieved from [Link]

-

SKRAPS. (2021, May 18). Episode 2: Mescaline: The OG of Psychedelics. Retrieved from [Link]

-

Trout's Notes. (2014, December 4). References: A through Z. Retrieved from [Link]

-

UNODC. (n.d.). Recommended methods for testing peyote cactus (mescal buttons)/mescaline. Retrieved from [Link]

Sources

early synthesis routes of 1-(3,4,5-Trimethoxyphenyl)ethanamine

An In-depth Technical Guide to the Early Synthesis of 1-(3,4,5-Trimethoxyphenyl)ethanamine

Introduction

1-(3,4,5-Trimethoxyphenyl)ethanamine, also known as α-methylmescaline or 3,4,5-trimethoxyamphetamine (TMA), is a substituted phenethylamine and a close structural analog of the naturally occurring psychedelic protoalkaloid, mescaline.[1][2][3] The core structure consists of a phenyl ring substituted with three methoxy groups at the 3, 4, and 5 positions, attached to an ethylamine side chain with a methyl group at the alpha position. This α-methylation significantly alters the pharmacological profile compared to its non-methylated parent, mescaline, primarily by conferring resistance to metabolic degradation by monoamine oxidase (MAO).[2][3]

The synthesis of TMA and related phenethylamines has been a subject of scientific inquiry for over a century, driven by the desire to understand the relationship between chemical structure and psychoactive effects.[4][5] The early synthetic routes, developed in the first half of the 20th century, are notable for their reliance on fundamental organic reactions that have since become cornerstones of chemical synthesis. This guide provides a detailed examination of these foundational methods, exploring not only the experimental procedures but also the underlying chemical principles and the rationale behind the strategic choices made by early chemists.

Primary Synthetic Approach: The Nitroalkane Route

One of the most robust and historically significant methods for constructing the phenethylamine skeleton proceeds through a nitroalkane intermediate. This strategy is centered on a two-step sequence: a carbon-carbon bond-forming reaction to build the phenylpropane backbone, followed by the reduction of a nitro group to the target primary amine.

Part 1: Synthesis of the Nitropropene Intermediate

The first critical step involves the formation of 1-(3,4,5-trimethoxyphenyl)-2-nitropropene. This is classically achieved via a Henry condensation (or nitroaldol reaction) between 3,4,5-trimethoxybenzaldehyde and nitroethane.[1]

Causality and Mechanistic Insight: The Henry reaction is a base-catalyzed condensation. The base (e.g., n-butylamine, piperidine, or ammonium acetate in acetic acid) deprotonates the α-carbon of nitroethane, which is acidic due to the strong electron-withdrawing nature of the nitro group, creating a resonance-stabilized nitronate anion.[6][7] This potent nucleophile then attacks the electrophilic carbonyl carbon of 3,4,5-trimethoxybenzaldehyde. The resulting nitroaldol adduct readily undergoes dehydration, often under the reaction conditions, to yield the conjugated nitroalkene, 1-(3,4,5-trimethoxyphenyl)-2-nitropropene. The choice of a mild amine catalyst is crucial; it must be basic enough to generate the nitronate but not so strong as to promote self-condensation or other side reactions. The formation of the bright yellow, crystalline nitropropene is a highly favorable process, driven by the formation of an extended conjugated system.[6]

Caption: The Leuckart-Wallach reaction pathway from ketone to amine.

Experimental Protocol: Leuckart Reaction 1[8]. In a round-bottom flask, combine 1-(3,4,5-trimethoxyphenyl)propan-2-one with a molar excess of N-methylformamide (for methamphetamine synthesis) or formamide/ammonium formate (for primary amines). Note: The protocol is adapted from a related synthesis. 2. Heat the mixture with stirring to 165-170°C and maintain this temperature for an extended period (e.g., 24-36 hours). 3. Cool the reaction mixture to room temperature. 4. To hydrolyze the intermediate N-formyl amine, add a concentrated solution of NaOH (or HCl) and reflux the mixture for 2-3 hours. 5. After cooling, perform a workup. If hydrolysis was basic, extract the free amine with an organic solvent (e.g., ether). If hydrolysis was acidic, basify the aqueous layer first and then extract. 6. The crude amine can be purified by distillation or crystallization as a salt.

Conclusion

The early syntheses of 1-(3,4,5-trimethoxyphenyl)ethanamine relied on two primary and strategically distinct pathways. The nitroalkane route, featuring a Henry condensation followed by reduction, proved to be a highly effective method for building the carbon skeleton and introducing the amine functionality in a controlled manner. This route offered versatility through its various reduction methods, from catalytic hydrogenation to powerful metal hydrides. Concurrently, the ketone route, exemplified by the classic Leuckart-Wallach reaction, provided a more direct, albeit harsh, method of reductive amination. These foundational strategies not only enabled the initial pharmacological studies of TMA and its analogs but also contributed significantly to the broader field of organic synthesis, demonstrating fundamental principles of C-C bond formation and functional group manipulation that remain relevant in modern drug development.

References

-

The Synthesis of a New Homologue of Mescaline. (n.d.). Rhodium.ws. Retrieved from [Link]

-

Phenethylamine. (2024). In Wikipedia. Retrieved from [Link]

-

Shulgin, A. (n.d.). #96 MESCALINE; 3,4,5-TRIMETHOXYPHENETHYLAMINE. Erowid. Retrieved from [Link]

-

Various Authors. (n.d.). phenethylamines: Topics by Science.gov. Science.gov. Retrieved from [Link]

-

United Nations Office on Drugs and Crime. (n.d.). Details for Phenethylamines. UNODC. Retrieved from [Link]

-

Shulgin, A. (2013). #96 M; mescaline; 3,4,5-trimethoxyphenethylamine. StudFiles. Retrieved from [Link]

-

Tsao, M. U. (1951). A New Synthesis of Mescaline. Journal of the American Chemical Society. Designer-Drug.com. Retrieved from [Link]

-

Gomes, C., et al. (2021). Synthesis and Antiproliferative Effect of 3,4,5-Trimethoxylated Chalcones on Colorectal and Prostatic Cancer Cells. Molecules. MDPI. Retrieved from [Link]

-

Lee, S., et al. (2018). Synthetic Studies toward 5,6,7,3′,4′-Monomethoxytetrahydroxyflavones: Synthesis of Pedalitin. Molecules. PMC - NIH. Retrieved from [Link]

-

Leuckart reaction. (2023). In Wikipedia. Retrieved from [Link]

-

Beckmann rearrangement. (2023). In Wikipedia. Retrieved from [Link]

-

Blue Ridge Poison Center. (2024). Phenethylamines. University of Virginia School of Medicine. Retrieved from [Link]

-

Magar, S. T., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Catalysts. MDPI. Retrieved from [Link]

-

Crossley, F. S., & Moore, M. L. (1944). STUDIES ON THE LEUCKART REACTION. Journal of Organic Chemistry. Semantic Scholar. Retrieved from [Link]

-

Various Authors. (n.d.). Leuckart Reaction. Scribd. Retrieved from [Link]

-

Chem-Station. (2014). Beckmann Rearrangement. Chem-Station Int. Ed. Retrieved from [Link]

-

Merchant, J., & Mountwala, A. (1958). Synthesis of Some β-Phenethylamine Derivatives. I. The Journal of Organic Chemistry. ACS Publications. Retrieved from [Link]

-

Mescaline. (2024). In Wikipedia. Retrieved from [Link]

-

Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews. PubMed. Retrieved from [Link]

- Murphy, G. (2009). Improved method for the synthesis of substituted formylamines and substituted amines. Google Patents.

-

Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Request PDF. ResearchGate. Retrieved from [Link]

-

2,4,5-Trimethoxyphenethylamine. (n.d.). Grokipedia. Retrieved from [Link]

-

TCI Chemicals. (n.d.). Hydrogenation Catalysts. Chemie Brunschwig. Retrieved from [Link]

-

DiFrancesco, A. G., et al. (2023). Strain-dependent Enantioselectivity in Mechanochemically Coupled Catalytic Hydrogenation. ChemRxiv. Retrieved from [Link]

-

3,4,5-Trimethoxyamphetamine. (2023). In Wikipedia. Retrieved from [Link]

-

Kunalan, V., et al. (2009). Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods. Analytical Chemistry. PMC - NIH. Retrieved from [Link]

-

Haas, K. (2023). 14.3.5: Hydrogenation by Wilkinson's Catalyst. Chemistry LibreTexts. Retrieved from [Link]

-

Zhang, X., et al. (2022). Efficient Catalytic Hydrogenation of Lignin-Derived Phenolics Under Mild Conditions. Catalysts. MDPI. Retrieved from [Link]

-

Cuesta, J., et al. (2003). A Versatile Synthesis of 1-Aryl-2-nitro-3-(3,4,5-trimethoxyphenyl)propenes as Precursors of Novel Mescaline Derivatives. ResearchGate. Retrieved from [Link]

-

Various Authors. (n.d.). Synthesis of Phenethylamines by Catalytic Hydrogenation of Nitrostyrenes. Rhodium.ws. Retrieved from [Link]

-

Ramirez, A., et al. (2003). Mescaline from 3,4,5-trimethoxyphenylacetic acid. The Hive. Retrieved from [Link]

Sources

- 1. The Synthesis of a New Homologue of Mescaline - [www.rhodium.ws] [chemistry.mdma.ch]

- 2. Mescaline - Wikipedia [en.wikipedia.org]

- 3. 3,4,5-Trimethoxyamphetamine - Wikipedia [en.wikipedia.org]

- 4. Details for Phenethylamines [unodc.org]

- 5. med.virginia.edu [med.virginia.edu]

- 6. mescaline.wiki [mescaline.wiki]

- 7. #96 M; mescaline; 3,4,5-trimethoxyphenethylamine [studfile.net]

- 8. Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Molecular Architecture and Ethnobotanical Significance of Mescaline

An In-Depth Technical Guide to the Natural Sources and Biosynthesis of Mescaline

Mescaline (3,4,5-trimethoxyphenethylamine) is a naturally occurring psychedelic protoalkaloid of the substituted phenethylamine class.[1] Structurally, it is closely related to the catecholamine neurotransmitters dopamine and norepinephrine, yet its primary psychoactive effects are mediated by its action as a partial agonist at serotonin 5-HT2A receptors.[1][2][3][4] For millennia, mescaline-containing cacti have been central to the spiritual and medicinal practices of indigenous cultures in the Americas.[5][6] The isolation of mescaline in 1895 and its first synthesis in 1919 marked the beginning of modern scientific inquiry into psychedelic compounds.[1]

With the contemporary resurgence of interest in psychedelics for potential therapeutic applications in psychiatry, understanding the natural production of mescaline is paramount. Elucidating its natural sources and biosynthetic pathway provides a foundation for conservation, ethnobotanical research, and the development of sustainable biotechnological production methods to meet future research and clinical demands. This guide offers a technical overview of the primary botanical sources of mescaline and the intricate enzymatic pathway responsible for its synthesis in nature.

Part 1: Principal Natural Sources of Mescaline

Mescaline is found in varying concentrations within a select group of cacti species, primarily native to Mexico, the southwestern United States, and the Andes mountains of South America.[5] The concentration of mescaline is highly variable and can be influenced by factors such as the specific cultivar, the age of the plant, growing conditions, and the part of the plant being analyzed.[7][8] The highest concentrations are consistently found in the green, photosynthetic outer tissue (chlorenchyma) of the cactus stem.[7][8][9][10]

The most well-documented and significant natural sources of mescaline are summarized below.

Data Presentation: Mescaline Content in Primary Cacti Species

| Botanical Name | Common Name(s) | Native Region | Typical Mescaline Content (% Dry Weight) |

| Lophophora williamsii | Peyote | Chihuahuan Desert (Mexico, S. Texas) | 3.0% – 6.0%[1][6] |

| Echinopsis pachanoi | San Pedro Cactus | Andes Mountains (Peru, Ecuador) | Highly variable, 0.05% – 4.7%[9][11] |

| Echinopsis peruviana | Peruvian Torch | Andes Mountains (Peru) | Variable, typically 0.24% or higher[4][5] |

| Echinopsis lageniformis | Bolivian Torch | Andes Mountains (Bolivia) | Variable, up to 0.47% reported[4] |

Note: These values represent a general range compiled from various studies. Actual concentrations in any given specimen can fall outside this range.

Part 2: The Biosynthesis of Mescaline from L-Tyrosine

The biochemical pathway for mescaline synthesis in cacti has been a subject of scientific inquiry for over half a century. Recent advances in transcriptomics and functional genomics have elucidated a near-complete, six-step pathway that transforms the common amino acid L-tyrosine into mescaline.[12] This process involves a cascade of hydroxylation, decarboxylation, and sequential O-methylation reactions, orchestrated by four distinct families of enzymes.

Causality of the Biosynthetic Pathway

The synthesis begins with L-tyrosine, a fundamental building block derived from primary metabolism. The subsequent enzymatic modifications systematically alter the molecule's structure to produce the final psychoactive alkaloid.

-

Initial Hydroxylation: The pathway is initiated by the hydroxylation of L-tyrosine at the 3-position of the phenyl ring, producing L-3,4-dihydroxyphenylalanine (L-DOPA). This critical step is catalyzed by a specialized cytochrome P450 enzyme, which introduces the second hydroxyl group necessary for the catechol structure.[12][13]

-

Decarboxylation to Dopamine: The carboxyl group of L-DOPA is removed to yield dopamine. This reaction is efficiently carried out by a tyrosine/DOPA decarboxylase (TYDC), a pivotal enzyme that channels aromatic amino acid precursors into the phenethylamine alkaloid pathway.[12][14][15] Dopamine serves as a key branch-point intermediate in plant secondary metabolism.

-

First O-Methylation: Dopamine undergoes its first methylation. A specific O-methyltransferase (OMT) enzyme transfers a methyl group from the universal methyl donor S-adenosylmethionine (SAM) to the 3-hydroxyl group of dopamine, forming 3-methoxytyramine.[13] This step is the first in establishing the characteristic trimethoxy substitution pattern of mescaline.

-

Second Hydroxylation: A crucial, though not fully characterized, 5-hydroxylase is predicted to act on 3-methoxytyramine.[13] This enzyme introduces a third hydroxyl group at the 5-position, yielding 3-methoxy-4,5-dihydroxy-phenethylamine, the immediate precursor for the final methylation steps.

-

Second and Third O-Methylations: The final steps involve two sequential and regiospecific O-methylation reactions catalyzed by distinct OMTs.[12][13] First, the hydroxyl group at the 5-position is methylated, followed by methylation of the 4-position hydroxyl group. This precise sequence results in the formation of 3,4,5-trimethoxyphenethylamine—mescaline.[13]

Mandatory Visualization: Mescaline Biosynthetic Pathway

Caption: The enzymatic conversion of L-Tyrosine to Mescaline.

Part 3: Experimental Protocol for Mescaline Extraction and Quantification

To ensure scientific integrity, any investigation into mescaline content requires a robust and reproducible methodology. The following protocol outlines a standard laboratory procedure for the isolation and analysis of mescaline from cactus tissue, based on a classic acid-base extraction technique coupled with modern analytical chemistry.

Trustworthiness: A Self-Validating System

This protocol is designed as a self-validating system. The initial extraction isolates a broad spectrum of alkaloids. The subsequent analytical step using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) provides both qualitative confirmation (by comparing retention time and mass spectrum to a certified mescaline standard) and precise quantification.[9][16][17]

Detailed Step-by-Step Methodology

1. Sample Preparation: a. Obtain a sample of cactus tissue, preferentially the outer green chlorenchyma. b. Lyophilize (freeze-dry) the tissue to a constant weight to remove all water. This is crucial for accurate quantification relative to dry weight. c. Pulverize the dried tissue into a fine, homogenous powder using a mortar and pestle or a cryogenic mill. A homogenous sample is essential for reproducible subsampling.

2. Acid-Base Extraction: a. Acidification: Weigh approximately 1 gram of the dried powder and place it in a glass tube. Add 10 mL of 0.2 N sulfuric acid. Vortex thoroughly and allow the mixture to soak for at least 2 hours, with intermittent vortexing every 20 minutes.[18] Causality: The acidic solution protonates the amine group of mescaline, forming a salt that is soluble in the aqueous phase, while leaving non-polar lipids and other compounds in the solid plant matrix. b. Filtration & Defatting: Filter the acidic slurry to separate the aqueous extract from the solid plant material.[18] Transfer the filtrate to a separatory funnel. Add 10 mL of a non-polar organic solvent (e.g., chloroform or diethyl ether) and shake vigorously. Allow the layers to separate and discard the organic (bottom) layer. Repeat this wash step twice.[18][19] Causality: This step removes lipids and other non-polar impurities that could interfere with later analysis, purifying the target analyte. c. Basification: Add concentrated ammonium hydroxide dropwise to the aqueous extract in the separatory funnel until the solution is basic (pH > 9).[18] Causality: Basification deprotonates the mescaline salt, converting it back to its free base form, which is soluble in organic solvents but poorly soluble in water. d. Organic Extraction: Add 10 mL of chloroform to the separatory funnel, shake vigorously, and allow the layers to separate. Carefully collect the chloroform layer, which now contains the mescaline free base. Repeat this extraction two more times, combining the chloroform extracts.[18] e. Evaporation: Evaporate the combined chloroform extracts to dryness under a gentle stream of nitrogen or using a rotary evaporator. Causality: This step removes the solvent, concentrating the isolated alkaloids into a solid residue.

3. Analysis and Quantification: a. Reconstitute the dried residue in a precise volume (e.g., 1.0 mL) of methanol or the mobile phase to be used for analysis.[19] b. Analyze the sample using HPLC with a photodiode array detector or GC-MS.[16][17] c. Quantify the mescaline concentration by comparing the peak area of the sample to a standard curve generated from certified mescaline reference standards of known concentrations.

Mandatory Visualization: Experimental Workflow

Sources

- 1. Mescaline - Wikipedia [en.wikipedia.org]

- 2. Novel, unifying mechanism for mescaline in the central nervous system: Electrochemistry, catechol redox metabolite, receptor, cell signaling and structure activity relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetic and Pharmacodynamic Aspects of Peyote and Mescaline: Clinical and Forensic Repercussions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Mescaline Substance Guide - Psychedelic Support · Psychedelic Support [psychedelic.support]

- 6. zamnesia.com [zamnesia.com]

- 7. sacredcacti.com [sacredcacti.com]

- 8. Mescaline content of young seed-grown cactus | DMT-Nexus forum [forum.dmt-nexus.me]

- 9. uvm.edu [uvm.edu]

- 10. peyote-paradise.nl [peyote-paradise.nl]

- 11. akjournals.com [akjournals.com]

- 12. Elucidation of the mescaline biosynthetic pathway in peyote (Lophophora williamsii) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. De novo sequencing and analysis of Lophophora williamsii transcriptome, and searching for putative genes involved in mescaline biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. crimelab.phoenix.gov [crimelab.phoenix.gov]

- 19. unodc.org [unodc.org]

A Comprehensive Spectroscopic Guide to 1-(3,4,5-Trimethoxyphenyl)ethanamine: An In-depth Analysis of Predicted ¹H and ¹³C NMR Data

This technical guide provides a detailed exploration of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 1-(3,4,5-Trimethoxyphenyl)ethanamine. In the absence of experimentally acquired spectra in publicly available databases, this document leverages advanced predictive algorithms and comparative analysis with structurally related compounds to offer a robust interpretation of the expected NMR signatures. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural characterization of this and similar molecules.

Introduction to 1-(3,4,5-Trimethoxyphenyl)ethanamine

1-(3,4,5-Trimethoxyphenyl)ethanamine is a primary amine and a structural isomer of the well-known psychedelic compound mescaline (2-(3,4,5-trimethoxyphenyl)ethanamine). The key structural difference lies in the position of the amine group on the ethyl chain. In 1-(3,4,5-Trimethoxyphenyl)ethanamine, the amine is attached to the benzylic carbon, creating a chiral center. This seemingly subtle isomeric difference can have significant implications for its chemical properties and biological activity. Accurate structural elucidation via NMR spectroscopy is therefore paramount for any research or development involving this compound.

Predicted ¹H NMR Spectroscopic Data

The ¹H NMR spectrum of 1-(3,4,5-Trimethoxyphenyl)ethanamine is predicted to exhibit distinct signals corresponding to the aromatic protons, the methoxy groups, the benzylic methine proton, the methyl group, and the amine protons. The chemical shifts are influenced by the electron-donating methoxy groups on the aromatic ring and the electronegativity of the adjacent nitrogen atom.

Predicted ¹H NMR Data Summary

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| H-2, H-6 (Aromatic) | ~6.5 - 6.7 | Singlet | - | 2H |

| -OCH₃ (para) | ~3.85 | Singlet | - | 3H |

| -OCH₃ (meta) | ~3.80 | Singlet | - | 6H |

| -CH(NH₂) | ~4.0 - 4.2 | Quartet | ~6.5 | 1H |

| -CH₃ | ~1.3 - 1.5 | Doublet | ~6.5 | 3H |

| -NH₂ | Broad singlet | - | 2H |

Interpretation of the Predicted ¹H NMR Spectrum:

-

Aromatic Protons (H-2, H-6): The two protons on the aromatic ring are chemically equivalent due to the symmetrical substitution pattern. They are expected to appear as a singlet in the range of 6.5-6.7 ppm. The high electron density on the ring, due to the three methoxy groups, shields these protons, causing them to resonate at a relatively upfield position for aromatic protons.

-

Methoxy Protons (-OCH₃): The three methoxy groups give rise to two distinct signals. The protons of the para-methoxy group are predicted to resonate at a slightly downfield position (~3.85 ppm) compared to the two equivalent meta-methoxy groups (~3.80 ppm). Both signals will appear as sharp singlets.

-

Methine Proton (-CH(NH₂)): The proton on the chiral benzylic carbon is expected to be a quartet in the range of 4.0-4.2 ppm due to coupling with the three protons of the adjacent methyl group. Its downfield shift is attributed to the deshielding effect of the adjacent aromatic ring and the electronegative nitrogen atom.

-

Methyl Protons (-CH₃): The three protons of the methyl group are predicted to appear as a doublet in the upfield region of 1.3-1.5 ppm, resulting from coupling with the single methine proton.

-

Amine Protons (-NH₂): The two protons of the primary amine group are expected to appear as a broad singlet. The chemical shift of these protons can be highly variable and is dependent on factors such as solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[1]

Predicted ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum of 1-(3,4,5-Trimethoxyphenyl)ethanamine is predicted to show eight distinct signals, corresponding to the eight unique carbon environments in the molecule.

Predicted ¹³C NMR Data Summary

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (Aromatic, C-ipso) | ~138 - 140 |

| C-3, C-5 (Aromatic, C-O) | ~150 - 153 |

| C-4 (Aromatic, C-O) | ~135 - 137 |

| C-2, C-6 (Aromatic, C-H) | ~103 - 105 |

| -OCH₃ (para) | ~60 - 62 |

| -OCH₃ (meta) | ~55 - 57 |

| -CH(NH₂) | ~50 - 53 |

| -CH₃ | ~23 - 25 |

Interpretation of the Predicted ¹³C NMR Spectrum:

-

Aromatic Carbons: The aromatic region will display four signals. The ipso-carbon (C-1) attached to the ethylamine group is predicted around 138-140 ppm. The two carbons bearing the meta-methoxy groups (C-3 and C-5) are expected to be the most downfield in the aromatic region, around 150-153 ppm, due to the strong deshielding effect of the oxygen atoms. The carbon with the para-methoxy group (C-4) is predicted to be at a slightly more upfield position of 135-137 ppm. The two equivalent methine carbons of the aromatic ring (C-2 and C-6) are expected to be significantly shielded, appearing around 103-105 ppm.

-

Methoxy Carbons (-OCH₃): Similar to the proton spectrum, two distinct signals are predicted for the methoxy carbons. The carbon of the para-methoxy group is expected around 60-62 ppm, while the carbons of the two equivalent meta-methoxy groups are predicted around 55-57 ppm.

-

Aliphatic Carbons: The benzylic methine carbon (-CH(NH₂)) is predicted to resonate in the range of 50-53 ppm. The methyl carbon (-CH₃) will be the most upfield signal, appearing around 23-25 ppm.

Molecular Structure and Key NMR Correlations

The following diagram illustrates the molecular structure of 1-(3,4,5-Trimethoxyphenyl)ethanamine with atom numbering for NMR assignment.

Caption: Molecular structure of 1-(3,4,5-Trimethoxyphenyl)ethanamine.

Experimental Protocol for NMR Data Acquisition

For researchers with access to a sample of 1-(3,4,5-Trimethoxyphenyl)ethanamine, the following protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of 1-(3,4,5-Trimethoxyphenyl)ethanamine for ¹H NMR, and 20-50 mg for ¹³C NMR.[2]

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD-d₄). Chloroform-d (CDCl₃) is a common choice for initial characterization. The choice of solvent can influence the chemical shifts, particularly for the amine protons.[3]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

2. NMR Spectrometer Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

Insert the sample into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

3. ¹H NMR Data Acquisition:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' or 'zg30') is typically sufficient.

-

Spectral Width: Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

-

Number of Scans: For a sample of this concentration, 8 to 16 scans should provide a good signal-to-noise ratio.

-

Relaxation Delay (d1): A relaxation delay of 1-2 seconds is generally adequate for qualitative ¹H NMR. For quantitative measurements, a longer delay (5x the longest T1) is necessary.

-

Acquisition Time (aq): An acquisition time of 2-4 seconds will provide good resolution.

4. ¹³C NMR Data Acquisition:

-

Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30') is used to obtain a spectrum with singlets for each carbon.

-

Spectral Width: Set the spectral width to cover the expected range of carbon signals (e.g., 0-160 ppm).

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Relaxation Delay (d1): A relaxation delay of 2 seconds is a good starting point.

5. Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum to obtain a flat baseline.

-

Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the multiplicities and coupling constants in the ¹H NMR spectrum.

-

Assign the peaks in both the ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule.

Conclusion

This technical guide provides a detailed, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of 1-(3,4,5-Trimethoxyphenyl)ethanamine. The presented data and interpretations, based on established NMR principles and comparison with structurally similar molecules, offer a valuable resource for the identification and characterization of this compound. The included experimental protocol provides a standardized methodology for researchers to acquire their own data, which can then be compared against the predictions laid out in this guide. As with any predictive data, experimental verification is the gold standard for unequivocal structural confirmation.

References

-

Royal Society of Chemistry. (n.d.). Molecular recognition of methamphetamine by carboxylatopillar[4]arene: drug-dependent complexation stoichiometry and insights into medical applications. Retrieved from [Link]

-

ATB. (n.d.). Mescaline | C11H17NO3 | MD Topology | NMR | X-Ray. Retrieved from [Link]

-

Cassels, B. K., & Sáez-Brionez, P. (2018). Dark Classics in Chemical Neuroscience: Mescaline. ACS Chemical Neuroscience, 9(10), 2448–2458. [Link]

-

Wikipedia. (2024). Mescaline. Retrieved from [Link]

-

Center for Forensic Science Research & Education. (2022). Trimethoxyamphetamine. Retrieved from [Link]

-